

The Discovery and Initial Characterization of (S)-GNE-140: A Technical Overview

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Compound of Interest

Compound Name: (S)-GNE-140

Cat. No.: B10801051

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(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140. Its discovery and characterization are intrinsically linked to the development of its more active counterpart, (R)-GNE-140, as a potential therapeutic agent targeting aberrant cancer metabolism. This technical guide provides an in-depth overview of the discovery, initial characterization, and experimental methodologies related to **(S)-GNE-140**, with a focus on its role in understanding the stereospecific inhibition of LDHA.

Introduction to LDHA as a Therapeutic Target

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD⁺. The LDHA isoform is overexpressed in various cancer cells, contributing to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. This metabolic shift provides cancer cells with a growth advantage and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Consequently, inhibition of LDHA has emerged as a promising strategy for cancer therapy.

Discovery of GNE-140 and its Enantiomers

GNE-140 was identified through a high-throughput screening campaign by Genentech to discover orally bioavailable inhibitors of LDHA. The initial lead compound was optimized to yield GNE-140, a potent inhibitor with activity against LDHA, LDHB, and LDHC. Subsequent chiral separation of the racemic GNE-140 led to the isolation and characterization of its two enantiomers: (R)-GNE-140 and **(S)-GNE-140**.

Biochemical evaluation revealed a significant difference in the inhibitory activity of the two enantiomers. (R)-GNE-140 was found to be the eutomer, exhibiting potent, single-digit nanomolar inhibition of LDHA. In contrast, **(S)-GNE-140** was identified as the distomer, being approximately 18-fold less active than the (R)-enantiomer[1]. The primary publication from Purkey et al. in ACS Medicinal Chemistry Letters serves as the foundational reference for the discovery and characterization of these compounds[2].

Quantitative Data

The following tables summarize the key quantitative data for **(S)-GNE-140** and its more active (R)-enantiomer for comparative purposes.

Table 1: Biochemical Inhibition of Lactate Dehydrogenase Isoforms

Compound	LDHA IC50 (nM)	LDHB IC50 (nM)
(R)-GNE-140	3	5
(S)-GNE-140	~54 (estimated)	Not Reported
GNE-140 (racemate)	22	Not Reported

Note: The IC50 for **(S)-GNE-140** is estimated based on the 18-fold lower potency compared to (R)-GNE-140 as reported in the literature[1].

Table 2: Cellular Activity of GNE-140 (Racemate and R-enantiomer)

Compound	Cell Line	Assay	IC50 (μM)
GNE-140 (racemate)	MiaPaCa-2	Lactate Production	0.67
GNE-140 (racemate)	MiaPaCa-2 & KP-2	Cell Proliferation	0.43
(R)-GNE-140	Chondrosarcoma (IDH1 mutant)	Cell Proliferation	0.8

Note: Specific cellular activity data for **(S)-GNE-140** is not extensively reported in the initial characterization literature, reflecting its lower potency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the key methodologies used in the initial characterization of the GNE-140 enantiomers.

Biochemical LDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified human LDH isoforms.

Principle: The assay measures the rate of NADH oxidation to NAD⁺ by LDH, which is monitored by the decrease in absorbance at 340 nm.

Protocol:

- **Reagents:**
 - Assay Buffer: 100 mM potassium phosphate, pH 7.4.
 - Enzyme: Recombinant human LDHA or LDHB.
 - Cofactor: β -Nicotinamide adenine dinucleotide, reduced form (NADH).
 - Substrate: Sodium pyruvate.
 - Test Compound: **(S)-GNE-140** or (R)-GNE-140 dissolved in DMSO.
- **Procedure:**
 1. Add assay buffer, NADH, and the test compound at various concentrations to a 96-well plate.
 2. Initiate the reaction by adding the LDH enzyme.
 3. Immediately before reading, add the pyruvate substrate.
 4. Monitor the decrease in absorbance at 340 nm over time using a plate reader.

5. Calculate the rate of reaction for each compound concentration.
6. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Lactate Production Assay

Objective: To measure the effect of test compounds on lactate production in cancer cells.

Principle: Lactate secreted into the cell culture medium is measured using a colorimetric or fluorometric assay kit.

Protocol:

- Cell Culture:
 - Seed cancer cells (e.g., MiaPaCa-2) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24 hours).
- Sample Collection:
 - Collect the cell culture supernatant.
- Lactate Measurement:
 - Use a commercial lactate assay kit (e.g., from BioAssay Systems or Cell Biolabs) following the manufacturer's instructions[3][4]. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
 - Measure the absorbance or fluorescence using a plate reader.
- Data Analysis:
 - Normalize the lactate levels to the cell number or protein concentration.

- Calculate the IC₅₀ for the inhibition of lactate production.

Cell Proliferation Assay

Objective: To assess the effect of test compounds on the growth of cancer cell lines.

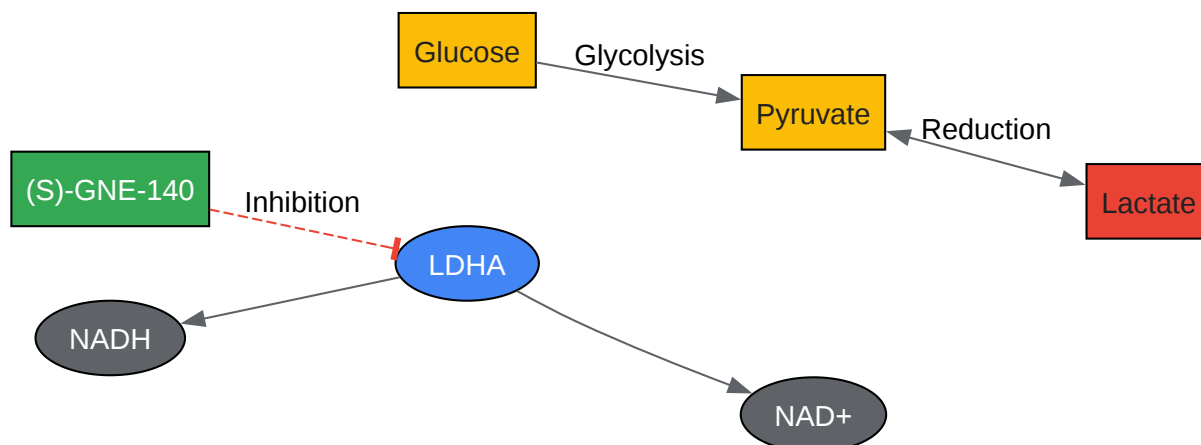
Principle: Cell viability is determined using a luminescent assay that measures the amount of ATP, which is an indicator of metabolically active cells.

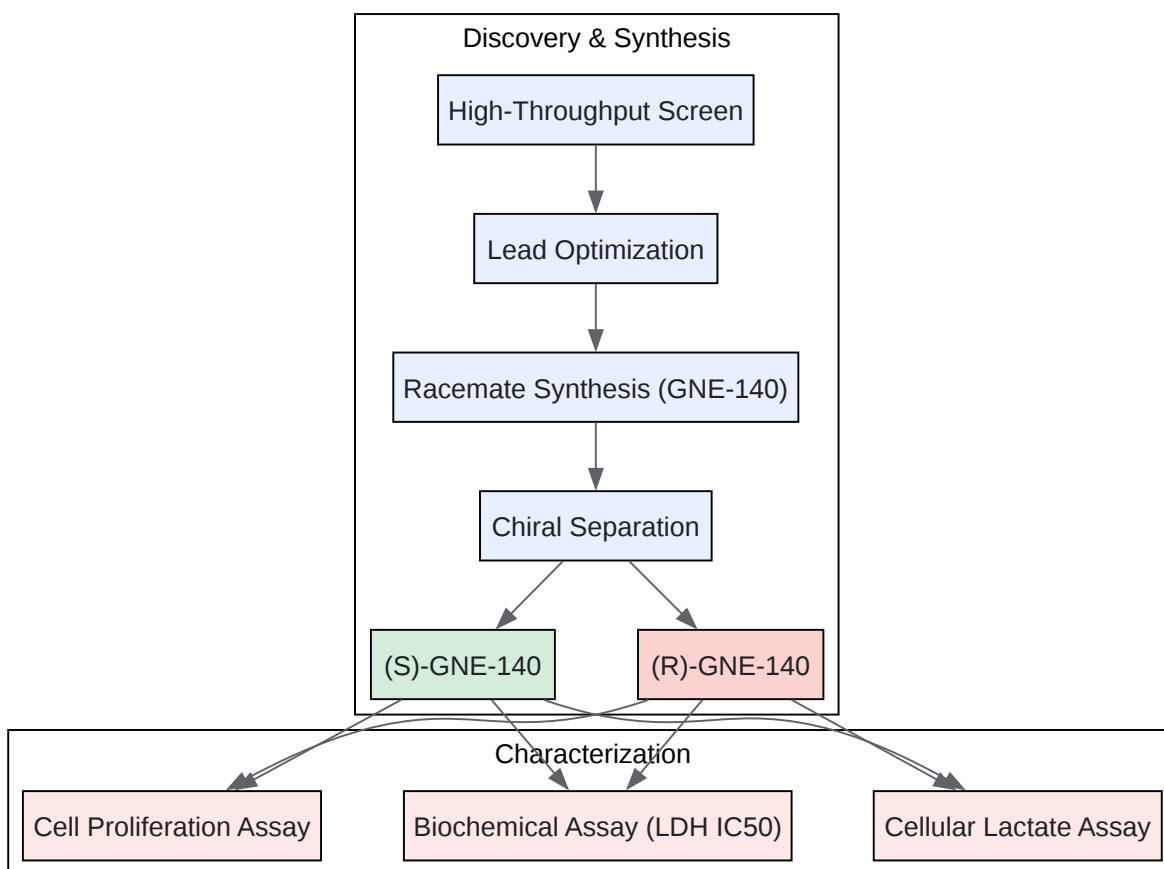
Protocol:

- Cell Plating:
 - Plate cells at an optimal seeding density in 384-well plates and incubate overnight.
- Compound Addition:
 - Treat the cells with a range of concentrations of the test compound.
- Incubation:
 - Incubate the plates for 72 hours.
- Viability Assessment:
 - Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC₅₀ value using a four-parameter logistic curve fit.

Visualizations

The following diagrams illustrate key concepts and workflows related to the discovery and characterization of **(S)-GNE-140**.





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